Product packaging for ethyl N-[(Z)-pentylideneamino]carbamate(Cat. No.:CAS No. 14702-38-6)

ethyl N-[(Z)-pentylideneamino]carbamate

Cat. No.: B082271
CAS No.: 14702-38-6
M. Wt: 172.22 g/mol
InChI Key: BGIKJBSQAIYZSW-CLFYSBASSA-N
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Description

Ethyl N-[(Z)-pentylideneamino]carbamate is a useful research compound. Its molecular formula is C8H16N2O2 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N2O2 B082271 ethyl N-[(Z)-pentylideneamino]carbamate CAS No. 14702-38-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14702-38-6

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

ethyl N-[(Z)-pentylideneamino]carbamate

InChI

InChI=1S/C8H16N2O2/c1-3-5-6-7-9-10-8(11)12-4-2/h7H,3-6H2,1-2H3,(H,10,11)/b9-7-

InChI Key

BGIKJBSQAIYZSW-CLFYSBASSA-N

SMILES

CCCCC=NNC(=O)OCC

Isomeric SMILES

CCCC/C=N\NC(=O)OCC

Canonical SMILES

CCCCC=NNC(=O)OCC

Origin of Product

United States

Overview of Carbamate Chemistry and Its Research Significance

Carbamates are a class of organic compounds characterized by the presence of a carbamate (B1207046) functional group, which consists of a carbonyl group bonded to both an oxygen and a nitrogen atom. This structure can be considered a hybrid of an ester and an amide, bestowing upon it a unique set of chemical properties. The versatility of the carbamate group has led to its widespread importance in various scientific and industrial fields.

In medicinal chemistry, the carbamate moiety is a crucial structural motif in numerous therapeutic agents. nih.govjocpr.com Its ability to act as a stable bioisostere for the amide bond has made it a valuable tool in drug design, enhancing metabolic stability and cell permeability. jocpr.com Carbamates are found in drugs with a wide range of applications, including as anticancer agents, cholinesterase inhibitors for the treatment of neurodegenerative diseases, and antiviral compounds. nih.govjocpr.com Furthermore, the carbamate linkage is often employed in the design of prodrugs to improve the pharmacokinetic properties of parent molecules. nih.gov

Beyond pharmaceuticals, carbamates have significant applications in agriculture as pesticides and herbicides. They are also utilized as intermediates in the synthesis of polymers, most notably polyurethanes, and serve as protecting groups for amines in organic synthesis. jocpr.com The diverse applications of carbamates underscore the ongoing importance of research into their synthesis, reactivity, and biological activity.

Structural Classification and Unique Features of N Substituted Carbamates

Carbamates can be broadly classified based on the substitution pattern on the nitrogen atom. N-substituted carbamates, where one or both hydrogens of the -NH2 group are replaced by organic substituents, represent a vast and functionally diverse family of molecules. The nature of these substituents profoundly influences the electronic and steric properties of the carbamate (B1207046), thereby dictating its reactivity and biological function.

A key feature of N-substituted carbamates is the potential for geometric isomerism (E/Z or cis/trans) around the C-N bond due to its partial double bond character, a result of resonance. This restricted rotation can have significant implications for the biological activity of the molecule, as it can influence the compound's ability to bind to specific biological targets.

The synthesis of N-substituted carbamates can be achieved through various methods, including the reaction of isocyanates with alcohols, the coupling of amines with chloroformates, or more modern approaches involving catalytic carbonylation reactions. google.com The development of efficient and selective synthetic routes to access structurally diverse N-substituted carbamates remains an active area of chemical research.

Rationale for Focused Academic Inquiry into Ethyl N Z Pentylideneamino Carbamate

Classical and Modern Approaches to Carbamate Synthesis

The formation of the carbamate linkage can be achieved through several well-established and contemporary synthetic strategies. These methods offer different advantages concerning substrate scope, reaction conditions, and environmental impact.

Urea-Alcohol Transcarbamoylation and Catalytic Enhancements

The reaction of ureas with alcohols, known as transcarbamoylation, represents a direct and atom-economical approach to carbamate synthesis. nih.govresearchgate.net This method is particularly attractive as it can utilize urea (B33335) as a safe and readily available carbonyl source, serving as a phosgene (B1210022) substitute. rsc.orgresearchgate.net The reaction is reversible and often requires the removal of ammonia (B1221849) to drive the equilibrium towards the product. qub.ac.uk

Catalysis is crucial for achieving high efficiency in urea alcoholysis. A variety of catalysts have been developed to facilitate this transformation. For instance, silica (B1680970) gel-supported catalysts like TiO₂/SiO₂, Cr₂O₃-NiO/SiO₂, and TiO₂-Cr₂O₃/SiO₂ have demonstrated high yields for the synthesis of methyl, ethyl, and butyl carbamates, respectively. mdpi.com These solid catalysts offer the advantage of easy separation and reusability. rsc.org Other catalytic systems, such as those based on zinc oxide, have also been explored, although they can sometimes lead to the formation of soluble metal complexes that complicate catalyst recovery. researchgate.net The choice of catalyst can be tailored to the specific alcohol and desired carbamate, highlighting the versatility of this approach. mdpi.com

Table 1: Catalytic Systems for Urea-Alcohol Transcarbamoylation

Catalyst System Alcohol Substrate Product Yield Reference
TiO₂/SiO₂ Methanol Methyl carbamate 97.5% mdpi.com
Cr₂O₃-NiO/SiO₂ Ethanol Ethyl carbamate 97.0% mdpi.com
TiO₂-Cr₂O₃/SiO₂ Butanol Butyl carbamate 96.0% mdpi.com
Zinc Oxide Methanol/Ethanol Dimethyl/Diethyl carbonate - researchgate.net

Isocyanate-Alcohol Coupling Strategies

The reaction between an isocyanate and an alcohol is a fundamental and widely used method for forming carbamates. rsc.org Isocyanates are highly reactive electrophiles that readily undergo nucleophilic attack by alcohols. rsc.org This reaction is often efficient and proceeds under mild conditions. google.com

Various catalysts can be employed to accelerate the coupling of isocyanates with alcohols, including zinc salts like zinc dibromide, zinc dichloride, and zinc acetate, as well as iron and tin compounds. google.com The choice of catalyst can influence the reaction rate and minimize the formation of by-products. google.com The isocyanate precursors themselves can be generated through various methods, including the Curtius rearrangement of acyl azides, which will be discussed in a later section. wikipedia.orgtestbook.com This two-step approach, involving isocyanate formation followed by trapping with an alcohol, is a versatile strategy for accessing a wide array of carbamate structures. cam.ac.uk

Carbonylation Reactions in Carbamate Formation

Advanced Synthetic Transformations for N-Alkylation and Imine Formation

Beyond the direct formation of the carbamate group, more advanced synthetic methodologies can be employed to construct complex carbamate-containing molecules. These methods often involve rearrangements and catalyzed exchange processes to generate key intermediates.

Synthesis via Curtius Rearrangement and Nucleophilic Trapping

The Curtius rearrangement is a versatile reaction that transforms an acyl azide (B81097) into an isocyanate through thermal or photochemical decomposition with the loss of nitrogen gas. wikipedia.orgtestbook.com This rearrangement proceeds with full retention of the configuration of the migrating group. wikipedia.org The resulting isocyanate is a key intermediate that can be trapped by various nucleophiles, including alcohols, to yield carbamates. wikipedia.orgnih.gov

This method is highly valued for its tolerance of a wide range of functional groups. wikipedia.org The acyl azide precursor can be prepared from a carboxylic acid, for instance, by reaction with diphenylphosphoryl azide (DPPA) or via an acyl chloride and sodium azide. orgsyn.orgorganic-chemistry.org The one-pot conversion of carboxylic acids to carbamates via the Curtius rearrangement is a particularly efficient strategy. orgsyn.orgorganic-chemistry.org For example, tert-butyl carbamates (Boc-protected amines) can be synthesized in high yields by reacting a carboxylic acid with di-tert-butyl dicarbonate (B1257347) and sodium azide, followed by a zinc(II)-catalyzed rearrangement and trapping of the isocyanate. orgsyn.orgorganic-chemistry.org

Table 2: Key Features of the Curtius Rearrangement for Carbamate Synthesis

Feature Description Reference
Starting Material Carboxylic acid or acyl halide wikipedia.orgorganic-chemistry.org
Key Intermediate Acyl azide, Isocyanate wikipedia.orgtestbook.com
Trapping Nucleophile Alcohol nih.gov
Product Carbamate wikipedia.org
Stereochemistry Retention of configuration wikipedia.org
Advantages High functional group tolerance, one-pot procedures available wikipedia.orgorganic-chemistry.org

Zirconium(IV)-Catalyzed Exchange Processes for Carbamate Generation

Zirconium(IV)-catalyzed exchange processes have emerged as an efficient and environmentally friendly alternative for the synthesis of carbamates. organic-chemistry.orgacs.org This methodology involves the reaction of dialkyl carbonates or existing carbamates with amines, catalyzed by a zirconium(IV) species, such as Zr(Ot-Bu)₄. organic-chemistry.orgacs.org The addition of catalytic additives like 2-hydroxypyridine (B17775) (HYP) can significantly enhance the reaction efficiency for carbamate synthesis. organic-chemistry.orgacs.orgnih.gov

This method is notable for its broad substrate scope, accommodating various aliphatic and aromatic amines. organic-chemistry.org The reactions are typically performed under neat conditions and at elevated temperatures, with microwave irradiation also being effective in accelerating the process, particularly in carbamate-urea exchange reactions. organic-chemistry.orgacs.org The development of these zirconium-catalyzed processes provides a robust and scalable route to carbamates, avoiding the use of toxic reagents like phosgene. organic-chemistry.org

Three-Component Coupling Strategies for Carbamic Acid Derivatives

Three-component coupling reactions have emerged as powerful tools in organic synthesis, offering an efficient means to construct complex molecules from simple precursors in a single step. For the synthesis of carbamic acid derivatives, these strategies often involve the combination of an amine, a source of the carbonyl group, and a third component.

A notable example is the synthesis of carbamates through the coupling of amines, carbon dioxide (CO₂), and alkyl halides. organic-chemistry.orgacs.org This method provides a greener and safer alternative to traditional routes that often rely on hazardous reagents like phosgene. The reaction typically proceeds in the presence of a base, such as cesium carbonate (Cs₂CO₃), and a catalyst like tetrabutylammonium (B224687) iodide (TBAI). organic-chemistry.org The process involves the in situ formation of a carbamic acid from the amine and CO₂, which is then alkylated by the alkyl halide. acs.org Research has demonstrated the versatility of this approach with a wide range of amines and alkyl halides, offering mild reaction conditions and high yields. organic-chemistry.org

While this specific three-component strategy directly yields N-alkyl carbamates, its principles can be conceptually extended. For a molecule like this compound, a hypothetical three-component reaction might involve ethyl carbazate (B1233558), pentanal, and a suitable third reagent. However, the direct construction of the N-amino-N'-alkylidene carbamate core via a one-pot, three-component reaction is not a well-established method and would require significant methodological development.

Another relevant three-component approach leads to the formation of 1-carbamato-alkyl-2-naphthol derivatives. This reaction involves the condensation of an aldehyde, 2-naphthol, and a carbamate in the presence of a catalyst. researchgate.net While structurally different from the target compound, it illustrates the potential of multicomponent reactions in generating carbamate-containing structures.

The following table summarizes representative three-component coupling strategies for carbamate synthesis.

Reactant 1Reactant 2Reactant 3Catalyst/ReagentProduct Type
AmineCarbon DioxideAlkyl HalideCs₂CO₃, TBAIN-Alkyl Carbamate
Aldehyde2-NaphtholCarbamateAcid Catalyst1-Carbamato-alkyl-2-naphthol

Stereoselective Synthesis Approaches for (Z)-Imine Configuration

The defining feature of this compound is the Z-configuration of the pentylideneamino moiety. Achieving high stereoselectivity in imine formation, particularly for non-conjugated systems, can be challenging.

The most direct route to the core structure of this compound is the condensation reaction between ethyl carbazate and pentanal. sigmaaldrich.com This reaction forms a hydrazone, which is a type of imine. The stereochemical outcome of this condensation (the E/Z ratio of the resulting imine) is influenced by several factors, including the reaction conditions and the steric and electronic properties of the reactants. worktribe.com

For α,β-unsaturated aldehydes, the formation of imines can be highly stereoselective. worktribe.com However, for saturated aliphatic aldehydes like pentanal, controlling the geometry of the resulting imine is often more difficult. The Z-isomer is typically the thermodynamically less stable product, and its selective formation often requires specific reaction conditions or the use of directing groups. masterorganicchemistry.com

Kinetic control, achieved by performing the reaction at low temperatures, can sometimes favor the formation of the less stable isomer. Furthermore, the choice of solvent and the presence of additives can influence the transition state of the reaction and thereby the stereochemical outcome.

While N-alkylation is not directly involved in the formation of the primary structure of this compound from ethyl carbazate and pentanal, the principles of stereocontrol using chiral auxiliaries and catalysts in imine chemistry are highly relevant for the synthesis of related chiral structures. These methods are crucial for controlling the stereochemistry of reactions at the carbon atom of the C=N bond.

Chiral Auxiliary-Based Methods:

A common strategy in asymmetric synthesis involves the use of a chiral auxiliary, a stereochemically pure compound that is temporarily incorporated into the substrate to direct the stereochemical course of a subsequent reaction. researchgate.net In the context of imine chemistry, a chiral amine can be used to form a chiral imine. Subsequent nucleophilic addition to this imine is then directed by the chiral auxiliary. nih.gov

For instance, chiral auxiliaries such as (S,S)-(+)-pseudoephedrine have been successfully employed in stereocontrolled Mannich reactions with enolizable imines. nih.gov Similarly, N-phosphinyl groups derived from chiral phosphinylamides can serve as effective chiral auxiliaries in the synthesis of α-amino esters via the reduction of N-phosphinyl α-imino esters. beilstein-journals.org These auxiliaries create a chiral environment around the imine functionality, leading to high diastereoselectivity in subsequent transformations. beilstein-journals.org After the desired stereocenter is created, the chiral auxiliary can be cleaved and recovered. researchgate.net

Catalytic Methods:

Catalytic asymmetric methods offer a more atom-economical approach to stereoselective synthesis. nih.gov Chiral catalysts can be used to control the stereochemistry of reactions involving imines. For example, chiral phosphoric acids have emerged as powerful catalysts for a variety of enantioselective transformations of imines. acs.org These catalysts can activate the imine towards nucleophilic attack and create a chiral pocket that dictates the facial selectivity of the reaction.

Transition metal catalysts are also widely used for the asymmetric hydrogenation of imines to produce chiral amines, often with high enantioselectivity. acs.org While this is a reduction process, the principles of catalyst-substrate interaction to achieve stereocontrol are broadly applicable.

The following table provides an overview of selected chiral auxiliaries and catalytic systems used in the asymmetric synthesis involving imines.

MethodExampleApplication
Chiral Auxiliary(S,S)-(+)-PseudoephedrineStereocontrolled Mannich reaction of imines nih.gov
Chiral AuxiliaryChiral N-phosphinyl groupAsymmetric synthesis of α-amino esters from α-imino esters beilstein-journals.org
CatalyticChiral Phosphoric AcidsEnantioselective nucleophilic additions to imines acs.org
CatalyticTransition Metal ComplexesAsymmetric hydrogenation of imines acs.org

Spectroscopic and Structural Analysis of this compound

Detailed scientific data regarding the advanced spectroscopic characterization and structural elucidation of the chemical compound this compound is not available in the public domain.

Extensive searches of chemical literature and spectroscopic databases did not yield specific experimental or theoretical data for this particular molecule. Consequently, a detailed analysis based on the requested outline cannot be provided at this time.

The requested sections and subsections require specific data points derived from advanced analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No published ¹H NMR, ¹³C NMR, or two-dimensional NMR (COSY, HSQC, HMBC) spectra for this compound could be located. This data is essential for determining the precise chemical environment of each atom, confirming the stereochemistry of the (Z)-isomer, and establishing the complete structural connectivity.

Vibrational Spectroscopy (Infrared and Raman): Similarly, no specific Infrared (IR) or Raman spectra are available for this compound. Such spectra would be necessary to identify the characteristic vibrational frequencies of its functional groups, such as the C=O of the carbamate, the C=N of the imine, and the various C-H and C-N bonds.

Mass Spectrometry: There is no high-resolution mass spectrometry (HRMS) data to confirm the exact molecular weight and elemental composition of this compound. Furthermore, without mass spectrometry data, an analysis of its fragmentation pathways under ionization is not possible.

While general principles of spectroscopy can predict the types of signals expected for such a structure, the generation of a scientifically accurate and informative article as requested is contingent on the availability of actual measured or reliably predicted data for the specific compound .

Future research and publication on the synthesis and characterization of this compound would be required to populate the detailed analytical framework outlined in the request.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for verifying the purity and confirming the identity of volatile and thermally stable compounds like ethyl N-[(Z)-pentylideneamino]carbamate. The analysis provides two key pieces of information: the retention time (RT) from the gas chromatograph and the mass spectrum from the mass spectrometer.

In a typical GC-MS analysis, a capillary column with a polar stationary phase, such as those of the Carbowax type, is employed for the separation of carbamates. oiv.intoiv.int The operating conditions, including injector temperature, carrier gas flow rate, and oven temperature program, are optimized to achieve good chromatographic resolution. For instance, a programmed temperature gradient might start at a lower temperature and gradually increase to ensure the elution of the compound as a sharp, symmetrical peak. The retention time is a characteristic property of the compound under a specific set of chromatographic conditions and serves as an initial identifier.

Upon elution from the GC column, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum displays the molecular ion (M⁺) and a series of fragment ions. The molecular ion peak is crucial as it indicates the molecular weight of the compound. For this compound (C₈H₁₆N₂O₂), the expected molecular weight is 172.22 g/mol .

The identity of the compound is further confirmed by analyzing the fragmentation pattern in the mass spectrum. The mass spectrometer can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by targeting specific, characteristic ions. oiv.intwho.int For this compound, key ions to monitor would include m/z values corresponding to the molecular ion and significant fragments. While some carbamates are thermally labile, derivatization can sometimes be employed to enhance stability for GC-MS analysis. nih.govscispec.co.th

Table 1: Representative GC-MS Parameters for Analysis of this compound

ParameterValue/Description
GC System Gas chromatograph coupled to a mass spectrometer
Column Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a polar stationary phase (e.g., Carbowax 20M type)
Injector Temperature ~180-250 °C
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Injection Mode Splitless or Split
Oven Program Example: 60°C hold for 1 min, then ramp at 10°C/min to 220°C, hold for 5 min
MS System Quadrupole or Ion Trap Mass Spectrometer
Ionization Mode Electron Impact (EI), 70 eV
Acquisition Mode Full Scan and/or Selected Ion Monitoring (SIM)
Expected Molecular Ion m/z 172
Key Fragment Ions m/z 62, 74, 89 (indicative of the carbamate (B1207046) moiety)

This table presents typical parameters and expected values based on the analysis of similar carbamate compounds. Actual values would need to be determined experimentally.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) provides an even deeper level of structural detail by allowing for the fragmentation of a specific, pre-selected ion. This technique is invaluable for elucidating the connectivity of atoms within a molecule. In an MS/MS experiment, the molecular ion (or a prominent fragment ion) of this compound, as determined by a preliminary MS scan, would be isolated. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. The resulting product ion spectrum is characteristic of the precursor's structure.

The fragmentation patterns of carbamates are well-studied. A common fragmentation pathway for N-methylcarbamates involves the neutral loss of methyl isocyanate (CH₃NCO), which corresponds to a loss of 57 Da. nih.gov For this compound, analogous fragmentation pathways can be predicted. For instance, cleavage of the N-N bond or fragmentation of the ethyl carbamate moiety would produce diagnostic ions. The fragmentation of the pentylidene chain would also yield a series of ions separated by 14 Da (CH₂).

In negative-ion mode MS/MS, carbamate anions often exhibit a characteristic loss of carbon dioxide (CO₂), corresponding to a 44 Da mass difference. nih.gov The analysis of the immonium ions formed can also provide valuable information about the side-chain structure. nih.gov By piecing together the information from these fragmentation pathways, the structure of this compound can be confidently confirmed.

Table 2: Predicted MS/MS Fragmentation of Protonated this compound ([M+H]⁺, m/z 173)

Precursor Ion (m/z)Proposed Neutral LossProduct Ion (m/z)Inferred Structural Fragment
173C₂H₅OH (Ethanol)127[C₅H₉N=N-C=O]⁺
173C₅H₁₀ (Pentene)103[H₂N-NH-COOC₂H₅]⁺
173C₂H₄O₂ (Ethyl formate)99[C₅H₉N=NH]⁺
103CO₂ (Carbon Dioxide)59[H₂N-NH-C₂H₅]⁺

This table presents a hypothetical fragmentation pathway based on known fragmentation rules for similar compounds. Experimental verification is required.

Electronic Spectroscopy (UV-Vis) for Conjugation and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. It is particularly useful for characterizing molecules containing chromophores—parts of a molecule that absorb light in the UV-Vis range. The spectrum reveals the wavelengths at which the molecule absorbs light most strongly (λmax), providing information about the extent of conjugation and the types of electronic transitions occurring.

The structure of this compound contains two main chromophoric systems: the carbamate group (-NH-COO-) and the imine group (C=N). The imine group is in conjugation with the lone pair of electrons on the adjacent nitrogen atom, which influences its absorption properties.

Generally, isolated imine groups exhibit n→π* transitions, which are typically weak, and π→π* transitions. When an imine is part of a conjugated system, the λmax of the π→π* transition shifts to a longer wavelength (a bathochromic or red shift). nih.govresearchgate.net For this compound, the conjugation between the C=N double bond and the nitrogen of the carbamate would be expected to result in an absorption maximum in the near UV region. The electronic spectra of some conjugated imines show absorption bands in the 300-400 nm range. researchgate.net The solvent used for the analysis can also influence the position of the absorption maxima.

Table 3: Expected UV-Vis Absorption Data for this compound

Electronic TransitionExpected λmax Range (nm)Chromophore
n→π~270-300C=N (Imine)
π→π~220-250C=N-N (Conjugated system)
n→π*~200-220C=O (Carbonyl of carbamate)

This table provides estimated absorption maxima based on typical values for the constituent chromophores. The exact values are dependent on the solvent and the specific electronic environment of the molecule.

Computational and Theoretical Investigations of Ethyl N Z Pentylideneamino Carbamate

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are instrumental in elucidating the electronic structure and bonding characteristics of molecules. For a compound like ethyl N-[(Z)-pentylideneamino]carbamate, both Density Functional Theory (DFT) and ab initio methods would provide significant insights.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of molecules. A DFT study of this compound, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would yield valuable information about its ground state properties.

Key parameters that would be investigated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO is expected to be localized primarily on the N-amino and imine nitrogen atoms, indicating these as sites of nucleophilicity. Conversely, the LUMO would likely be centered on the C=N imine bond and the carbonyl group of the carbamate (B1207046), highlighting their electrophilic character. The energy gap between the HOMO and LUMO is a critical factor in determining the molecule's kinetic stability and reactivity. nih.govresearchgate.net

Table 1: Predicted DFT-Calculated Electronic Properties of this compound and Analogs (Note: The data for the target compound is hypothetical and based on typical values for similar structures like N-acylhydrazones.)

PropertyPredicted Value for this compoundTypical Values for N-Acylhydrazones ekb.eg
HOMO Energy~ -6.5 eV-6.0 to -7.0 eV
LUMO Energy~ -0.5 eV-0.2 to -1.0 eV
HOMO-LUMO Gap~ 6.0 eV5.0 to 6.5 eV
Dipole Moment~ 3.0 D2.5 to 4.0 D

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, provide a more rigorous, albeit computationally expensive, approach to analyzing electronic configuration. These methods are particularly useful for obtaining accurate geometries and energies.

For this compound, ab initio calculations would be employed to refine the understanding of its electronic structure. acs.orgacs.org These methods can precisely calculate electron correlation effects, which are important for a molecule with multiple lone pairs and pi systems. The results would offer a benchmark for the DFT calculations and provide a more detailed picture of the electron distribution and orbital interactions.

Conformational Analysis and Stereochemical Stability Studies

The flexibility of the ethyl and pentylidene groups, along with the potential for rotation around several single bonds, means that this compound can exist in multiple conformations.

To identify the most stable conformers, a systematic conformational search followed by geometry optimization and energy minimization would be performed. Computational techniques such as molecular mechanics (MM) followed by higher-level DFT or ab initio calculations are typically used for this purpose. The potential energy surface of the molecule would be explored by systematically rotating the dihedral angles of the rotatable bonds.

The "(Z)" designation in the compound's name specifies the stereochemistry around the C=N double bond. However, this bond can undergo isomerization to the (E) form, a process that can be initiated by heat or light. mdpi.commdpi.com Computational chemistry is a powerful tool for investigating the mechanism and energetics of this isomerization.

The isomerization can proceed through two primary pathways: rotation around the C=N bond or a nitrogen inversion mechanism. researchgate.net The rotational pathway involves the breaking of the pi-bond and the formation of a transition state with a 90-degree twist. The inversion pathway involves the linearization of the C=N-N bond angle in the transition state. DFT calculations can be used to locate the transition state structures for both pathways and to calculate the activation energies. nih.govresearchgate.net For similar imines, the inversion pathway is often found to have a lower energy barrier. researchgate.net

Table 2: Predicted Activation Energies for (Z)/(E) Isomerization of Imine Bonds in Related Systems (Note: Data is based on computational studies of similar imine-containing molecules.)

Isomerization PathwayTypical Calculated Activation Energy (kcal/mol)
Rotation25 - 35
Inversion15 - 25 nih.gov

Reaction Pathway Modeling and Kinetic Parameter Prediction

Computational modeling can be used to predict the reactivity of this compound in various chemical reactions. This involves mapping out the potential energy surface for a given reaction to identify intermediates, transition states, and products.

Similarly, reactions involving the carbamate group, such as hydrolysis or reaction with other nucleophiles, can be modeled. nih.govacs.orgepa.govresearchgate.net These studies would provide valuable insights into the stability and chemical behavior of this compound under different conditions. The formation of the compound itself, from the reaction of an appropriate hydrazine derivative with pentanal, can also be modeled to understand the reaction kinetics and thermodynamics. scirp.orgmasterorganicchemistry.comnih.gov

Based on the conducted research, there is currently no publicly available scientific literature or data specifically detailing the computational and theoretical investigations of This compound .

Therefore, it is not possible to provide information on the following requested topics for this specific compound:

Molecular Dynamics Simulations for Dynamic Behavior

A comprehensive search of chemical databases and scholarly articles did not yield any studies focused on the computational analysis of this compound. The existing literature on carbamates is extensive; however, it does not specifically address the transition states, activation energies, solvent effects, or molecular dynamics of this particular molecule.

Consequently, the generation of an article with the requested structure and content is not feasible at this time due to the absence of the necessary research findings.

Derivatives and Analogues of Ethyl N Z Pentylideneamino Carbamate

Synthesis and Reactivity of N-Substituted Carbamate (B1207046) Analogues

N-substituted carbamates are a cornerstone of organic synthesis, frequently used as protecting groups and key intermediates in the production of pharmaceuticals and agrochemicals. nih.gov The principles governing their synthesis and reactivity are directly applicable to analogues of ethyl N-[(Z)-pentylideneamino]carbamate.

The synthesis of different alkyl carbamates, such as the methyl analogue of the title compound, can be achieved through several established methods. A common green chemistry approach involves the reaction of primary amines with dimethyl carbonate (DMC), often under supercritical CO2 conditions, to yield the corresponding methyl carbamates. core.ac.uk This method is chemoselective for aliphatic amino groups. core.ac.uk For instance, studies on various primary amines demonstrate that reaction with DMC can produce methyl carbamates in good yields. core.ac.uk

Another versatile method for carbamate synthesis is the Hofmann rearrangement of amides, which can be performed in a one-pot procedure to generate methyl and benzyl (B1604629) carbamates. organic-chemistry.org Furthermore, a three-component coupling of an amine, carbon dioxide, and an alkyl halide in the presence of a base like cesium carbonate provides an efficient route to various carbamates. organic-chemistry.org

Table 1: Synthesis of Methyl Carbamates from Primary Amines and Dimethyl Carbonate (DMC) This table presents data on the synthesis of various methyl carbamates, illustrating a general method applicable for creating analogues like Mthis compound.

Amine Substrate Reaction Conditions Yield of Methyl Carbamate Reference
Benzylamine 10:1 DMC/amine ratio, 130 °C, 2h, scCO2 High core.ac.uk
Phenethylamine 10:1 DMC/amine ratio, 130 °C, 2h, scCO2 High core.ac.uk
Cyclohexylamine 10:1 DMC/amine ratio, 130 °C, 2h, scCO2 High core.ac.uk
n-Decylamine DMC/amine with scCO2 (90 bar) 77% core.ac.uk

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in organic synthesis, and tert-butyl carbamate is a key reagent in this context. sigmaaldrich.com The synthesis of a Boc-protected amine, analogous to tert-butyl N-[(Z)-pentylideneamino]carbamate, typically involves the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) or 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (Boc-ON). The use of tert-butyl carbamate itself in palladium-catalyzed cross-coupling reactions with aryl halides is also a documented method for preparing N-Boc-protected anilines. sigmaaldrich.com

The Boc group's utility stems from its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions. A tert-butyl N-[(Z)-pentylideneamino]carbamate variant would serve as a stabilized intermediate, allowing for selective chemical transformations on other parts of the molecule without affecting the nitrogen atom. tert-Butyl (3-aminopropyl)carbamate is an example of a related bifunctional molecule where one amine is protected by a Boc group, leaving the other available for further reaction. ambeed.combroadpharm.com

Table 2: Properties of tert-Butyl Carbamate This table outlines the key properties of tert-butyl carbamate, the precursor for the Boc protecting group.

Property Value Reference
Molecular Formula C5H11NO2 sigmaaldrich.com
Molecular Weight 117.15 g/mol
Melting Point 105-108 °C sigmaaldrich.com
Form Solid sigmaaldrich.com
Primary Use Reagent for N-Boc protection sigmaaldrich.com

Modification of the Pentylideneamino Moiety

The pentylideneamino group, characterized by an imine (C=N) bond, offers additional sites for derivatization.

The five-carbon alkyl chain of the pentylidene group can also be modified. Synthetic strategies could involve introducing functional groups such as hydroxyls, halogens, or additional alkyl branches onto the chain. These alterations would likely start from a functionalized pentanal derivative prior to the condensation reaction that forms the imine. Modifying the alkyl chain would impact the lipophilicity and steric bulk of the molecule, which could be useful in structure-activity relationship studies for various applications.

Heterocyclic and Aromatic Carbamate Analogues (e.g., Ethyl N-phenylcarbamate)

Replacing the pentylideneamino group with an aromatic or heterocyclic ring system gives rise to another important class of analogues. Ethyl N-phenylcarbamate is a well-studied example of an aromatic carbamate analogue. acs.org

The synthesis of N-aryl carbamates can be achieved through various modern catalytic methods. One approach is the palladium-catalyzed cross-coupling of aryl halides with a source of cyanate (B1221674) and an alcohol. mit.edu This method avoids the use of toxic isocyanate intermediates. mit.edu Another established route is the reaction of tertiary alcohols with phenyl isocyanate, often catalyzed by a lithium alkoxide, to produce tertiary alkyl N-phenylcarbamates in good yields. acs.org For the synthesis of methyl N-phenyl carbamate, the aminolysis of dimethyl carbonate with aniline (B41778) over a recoverable heterogeneous catalyst, such as Zn/Al/Ce mixed oxides, has proven effective. rsc.org The use of urea (B33335) as a carbonyl source in reactions with amines and alcohols over catalysts like TiO2–Cr2O3/SiO2 also represents a green route to N-substituted carbamates. rsc.org

Table 3: Selected Synthetic Routes to Aromatic Carbamates This table summarizes various methods for synthesizing aromatic carbamates like Ethyl N-phenylcarbamate.

Carbamate Product Reactants Catalyst/Reagent Key Feature Reference
tert-Amyl N-phenylcarbamate tert-Amyl alcohol, Phenyl isocyanate Lithium tert-amyloxide Good yield (81%) for tertiary alcohols acs.org
N-Aryl Carbamates Aryl halide, NaOCN, Alcohol Pd2(dba)3 / Ligand Broad substrate scope, avoids isocyanates mit.edu
Methyl N-phenyl carbamate Aniline, Dimethyl Carbonate Zn/Al/Ce mixed oxide Heterogeneous, recyclable catalyst rsc.org
N-Substituted Carbamates Amine, Urea, Alcohol TiO2–Cr2O3/SiO2 Urea as a safe carbonyl source rsc.org

Comparative Studies on Reactivity and Stability Across Derivatives

Research Findings on Reactivity

The reactivity of this class of compounds is centered on two main sites: the electrophilic imine carbon of the hydrazone and the carbonyl carbon of the carbamate.

Influence of Substituents on the Hydrazone Moiety: The N-acylhydrazone group is a versatile structure found in many biologically active compounds. nih.govmdpi.com Its reactivity can be tuned by altering the substituents. For instance, replacing the aliphatic pentylidene group with an aromatic ring introduces a conjugated system. Attaching electron-withdrawing groups (e.g., -NO₂, -CF₃) to this aromatic ring increases the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) decrease its reactivity toward nucleophiles. rsc.orgmdpi.com The nature of the substituent can also influence the equilibrium between E/Z geometric isomers around the C=N bond, which can affect reaction pathways. nih.gov

Reactivity of the Carbamate Group: The carbamate functional group is generally considered a stable, amide-ester hybrid. nih.gov Its reactivity is largely characterized by hydrolysis, which can be catalyzed by acid or base. The rate of hydrolysis is sensitive to the electronic environment. researchgate.net For derivatives of this compound, modifying the ethyl group to a more electron-withdrawing alcohol moiety (e.g., 2,2,2-trichloroethyl) would make the carbamate carbonyl carbon more electrophilic and thus more prone to hydrolysis. Conversely, bulkier alkyl groups (e.g., tert-butyl) can sterically hinder the approach of nucleophiles, decreasing the rate of hydrolysis. acs.orgnih.gov

Research Findings on Stability

The stability of these derivatives involves several factors, including conformational preferences, resonance effects, and susceptibility to hydrolysis.

Conformational and Isomeric Stability: N-acylhydrazones exist as a mixture of conformers, primarily due to restricted rotation around the N-N and C-N amide bonds (syn/anti conformers) and geometric isomers (E/Z) at the C=N double bond. nih.govnih.gov The exclusive formation of (E)-diastereomers is often confirmed through spectroscopic techniques. nih.gov Studies have shown that factors like N-methylation can significantly alter the preferred conformation, which in turn affects the planarity and electronic conjugation of the NAH system. nih.gov While the interconversion of C=N bond isomers is possible, in vivo studies on some NAH derivatives suggest it is not a feasible process under physiological conditions. nih.gov

Interactive Data Table: Comparative Properties of Hypothetical Derivatives

The following table outlines the predicted effects of various structural modifications on the reactivity and stability of this compound analogues, based on established chemical principles.

Derivative Structure (Modification from Parent Compound)Predicted Effect on ReactivityPredicted Effect on Stability
Aromatic Analogue: Pentylidene replaced with a 4-nitrophenyl groupIncreased electrophilicity of the imine carbon; more susceptible to nucleophilic attack.Enhanced resonance stabilization across the aromatic-hydrazone system.
Aromatic Analogue: Pentylidene replaced with a 4-methoxyphenyl (B3050149) groupDecreased electrophilicity of the imine carbon due to electron-donating effect.Enhanced planarity and conjugation of the N-acylhydrazone moiety.
Carbamate Analogue: Ethyl group replaced with a tert-butyl groupDecreased rate of carbamate hydrolysis due to increased steric hindrance.Increased hydrolytic stability of the carbamate group.
Carbamate Analogue: Ethyl group replaced with a 2,2,2-trichloroethyl groupIncreased rate of carbamate hydrolysis due to strong electron-withdrawing effect.Decreased hydrolytic stability of the carbamate group.
N-Methyl Analogue: Hydrogen on the carbamate nitrogen replaced with a methyl groupAlters hydrolysis mechanism (shifts from potential E1cB to BAC2 pathway).Can alter conformational preference (syn/anti) around the amide bond, affecting overall stability. nih.gov

Applications in Advanced Organic Synthesis and Material Science

Utility as a Synthetic Intermediate in Complex Molecule Construction

The unique arrangement of functional groups in ethyl N-[(Z)-pentylideneamino]carbamate makes it a promising precursor for a variety of more complex molecular architectures. Its imine and carbamate (B1207046) functionalities offer multiple reaction sites for elaboration and transformation.

Precursors for Amine, Hydrazine, and Carbonyl Compounds

The N-N bond and the C=N double bond within the this compound structure can be selectively cleaved under different reaction conditions to yield valuable primary amines, substituted hydrazines, and carbonyl compounds.

Amine Synthesis: Reduction of the imine moiety, for instance, through catalytic hydrogenation or with hydride reagents, would lead to the corresponding N-aminocarbamate. Subsequent hydrolysis or alternative cleavage of the carbamate group can then furnish the primary amine, pentylamine.

Hydrazine Synthesis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield an N-aminohydrazone. Further manipulation of this intermediate can provide access to substituted hydrazines, which are important building blocks in pharmaceutical and agrochemical synthesis.

Carbonyl Compound Generation: Hydrolysis of the imine bond under mild acidic conditions can regenerate the parent carbonyl compound, pentanal, and ethyl carbamate. This reactivity can be exploited in synthetic sequences where a masked carbonyl group is required.

Table 1: Potential Products from the Transformation of this compound

Starting MaterialReagents and ConditionsMajor Product(s)Product Class
This compound1. H₂, Pd/C2. H₃O⁺PentylaminePrimary Amine
This compoundH₃O⁺ (mild)Pentanal, Ethyl carbamateAldehyde, Carbamate
This compound1. H₃O⁺2. Further derivatizationSubstituted HydrazinesHydrazine Derivative

Building Blocks for Nitrogen-Containing Heterocycles

N-Acylhydrazones and related structures are well-established precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. nih.gov The reactivity of this compound can be harnessed in cycloaddition and cyclization reactions to construct various ring systems.

For example, the imine double bond can participate in [4+2] cycloaddition reactions with suitable dienes to form six-membered heterocyclic rings. Additionally, intramolecular cyclization reactions can be envisioned, where a nucleophilic center elsewhere in the molecule attacks the electrophilic carbon of the imine or carbamate group. The specific heterocyclic system obtained would depend on the nature of the substituents and the reaction conditions employed.

Table 2: Plausible Heterocyclic Scaffolds from this compound Derivatives

Reaction TypeReactant PartnerPotential Heterocyclic Product
[3+2] CycloadditionAzomethine ylidePyrrolidine derivative
[4+2] CycloadditionElectron-rich dieneTetrahydropyridine derivative
Intramolecular CyclizationPendant nucleophileLactam or other N-heterocycle

Role as Amine Protecting Groups in Multistep Organic Synthesis

Carbamates are among the most widely used protecting groups for amines in multistep organic synthesis due to their stability and predictable cleavage patterns. masterorganicchemistry.com The ethyl carbamate moiety in the title compound can function as a protecting group for the amino functionality from which it is derived.

Orthogonality and Deprotection Strategies

A key advantage of using carbamates as protecting groups is the availability of various deprotection methods, which allows for orthogonal protection strategies in the synthesis of complex molecules containing multiple amine functionalities. masterorganicchemistry.com The ethyl carbamate group is generally stable to a range of reaction conditions but can be removed when necessary.

Common deprotection strategies for ethyl carbamates include:

Basic Hydrolysis: Saponification with a strong base, such as sodium hydroxide, can cleave the carbamate.

Acidic Hydrolysis: Treatment with strong acids can also effect deprotection, though this may be less selective in the presence of other acid-labile groups. researchgate.net

Reductive Cleavage: While less common for simple ethyl carbamates compared to benzylic carbamates (Cbz), specific reductive methods can be employed.

Nucleophilic Attack: Certain nucleophiles can be used to cleave the carbamate group under specific conditions. organic-chemistry.org

Application in Peptide Synthesis and Modified Amino Acid Chemistry

In the context of peptide synthesis, the protection of the N-terminus of an amino acid is crucial to prevent unwanted side reactions during peptide coupling. While Boc and Fmoc are the most common N-protecting groups, other carbamates can also be utilized. The ethyl carbamate group, after its formation from an amino acid, would render the nitrogen nucleophilicity sufficiently low to prevent self-coupling.

Furthermore, the unique structure of this compound could be leveraged in the synthesis of modified amino acids. The pentylideneamino moiety could serve as a handle for further functionalization before its conversion to a primary amine, allowing for the introduction of diverse side chains.

Contributions to Catalysis and Reagent Design

The structural features of this compound suggest its potential utility in the design of novel catalysts and reagents.

N-substituted carbamates have been explored as components of catalytic systems. rsc.orgrsc.org The lone pair of electrons on the nitrogen atoms and the oxygen of the carbonyl group could coordinate to metal centers, potentially influencing the reactivity and selectivity of a catalytic process. For instance, a chiral version of this compound could serve as a ligand in asymmetric catalysis.

Moreover, the reactivity of the imine and carbamate groups could be exploited in the design of new reagents for organic synthesis. For example, upon activation, the molecule could act as a source of an electrophilic pentylideneamino group or a nucleophilic carbamate anion.

Principles of Carbamate Functionality in Rational Prodrug Design and Drug Delivery Systems

The carbamate group is a key structural feature in many pharmaceutical compounds and prodrugs. nih.govacs.org Its chemical properties allow for the strategic modification of drug molecules to improve their therapeutic efficacy.

A critical aspect of prodrug design is the ability to control the rate at which the active drug is released in the body. The hydrolytic stability of the linkage between the drug and the promoiety is a key determinant of this release profile. Carbamates are generally more stable to hydrolysis than esters but less stable than amides, making them an attractive linker for prodrugs. acs.org

The rate of hydrolysis of a carbamate can be fine-tuned by altering the electronic and steric nature of its substituents. nih.gov For instance, electron-withdrawing groups on the alcohol or amine portion of the carbamate can increase the rate of hydrolysis, while bulky groups can decrease it. Preliminary studies on some carbamate-based systems have shown them to be hydrolytically stable over a wide pH range, which is a desirable feature for controlled release applications. zacharyhhouston.com This tunability allows for the design of prodrugs that release the active agent at a desired rate in a specific physiological environment.

Table 1: Illustrative Hydrolytic Half-Lives of Representative Carbamates at pH 7.4

Carbamate StructureHalf-Life (t½) at pH 7.4Reference Compound
Aryl CarbamateMinutes to HoursURB597 analogue
Alkyl CarbamateGenerally StableGeneric Alkyl Carbamate

Note: This table presents representative data for classes of carbamates to illustrate the concept of tunable hydrolytic stability. Data for this compound is not available.

Furthermore, biocompatibility is a crucial consideration for any material used in a drug delivery system. prepchem.com Carbamate-based materials are often investigated for their potential biocompatibility. The ability to modify the structure of the carbamate can allow for the optimization of its interaction with biological systems, minimizing potential toxicity and immune responses. Surfactants containing carbamate linkages have been explored for their ability to form drug delivery vesicles and modulate permeability. nih.gov

Table 2: General Strategies for Enhancing Permeability and Biocompatibility with Carbamates

StrategyDesired OutcomeRelevant Carbamate Feature
Increase LipophilicityEnhanced membrane permeationIntroduction of alkyl or aryl groups on the carbamate.
Modulate PolarityImproved aqueous solubility and biocompatibilityIncorporation of polar functional groups.
PEGylationReduced immunogenicity and increased circulation timeAttachment of polyethylene (B3416737) glycol (PEG) chains.

Note: This table outlines general strategies and does not represent specific data for this compound.

Q & A

Q. What methodological considerations are critical for synthesizing ethyl N-[(Z)-pentylideneamino]carbamate with high stereochemical purity?

Synthesis of Z-configuration carbamates requires precise control of reaction conditions to favor kinetic or thermodynamic outcomes. Key steps include:

  • Choice of solvent : Polar aprotic solvents (e.g., THF, DMF) stabilize intermediates, reducing isomerization .
  • Temperature modulation : Lower temperatures (0–25°C) minimize thermal equilibration between Z/E isomers .
  • Catalytic systems : Palladium complexes (e.g., Pd(PPh₃)₄) can enhance regioselectivity in coupling reactions .
  • Monitoring : Use NMR (¹H/¹³C) or HPLC to track Z/E ratios during synthesis .

Q. How can researchers characterize the structural integrity of this compound?

A multi-technique approach is recommended:

  • Spectroscopy :
    • IR : Confirm carbamate C=O stretch (~1700 cm⁻¹) and imine C=N stretch (~1640 cm⁻¹) .
    • NMR : ¹H NMR for Z-configuration (δ 8.2–8.5 ppm for imine proton; coupling constants < 12 Hz for cis geometry) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .
  • X-ray crystallography : Resolve stereochemistry definitively if single crystals are obtainable .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C). Store at –20°C in inert atmospheres to prevent oxidation .
  • pH sensitivity : Hydrolysis studies (e.g., in buffered solutions at pH 2–12) reveal susceptibility to nucleophilic attack at the carbamate carbonyl. Acidic conditions (pH < 4) typically accelerate degradation .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in catalytic cycles?

  • Isotopic labeling : Use ¹⁵N-labeled imine groups to track bond reorganization in palladium-catalyzed reactions .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and activation barriers for Z→E isomerization .
  • Kinetic profiling : Monitor intermediate lifetimes via stopped-flow spectroscopy under varying reagent concentrations .

Q. What strategies resolve contradictions in reported bioactivity data for Z-configuration carbamates?

  • Meta-analysis : Compare datasets using standardized assays (e.g., enzyme inhibition IC₅₀ values) to identify protocol-dependent variability .
  • Structural analogs : Test derivatives (e.g., N-ethyl vs. N-methyl carbamates) to isolate stereochemical vs. electronic effects .
  • Dosage calibration : Validate concentration-response curves across independent labs to rule out solubility artifacts .

Q. How does the Z-configuration influence intermolecular interactions in supramolecular systems?

  • Crystallography : Analyze packing motifs (e.g., π-π stacking of aromatic groups) in single-crystal structures .
  • Surface plasmon resonance (SPR) : Measure binding affinities to model receptors (e.g., cyclodextrins) to quantify stereoselectivity .
  • Molecular dynamics (MD) : Simulate docking behavior with proteins (e.g., acetylcholinesterase) to predict bioactive conformations .

Q. What factorial design approaches optimize reaction yields for scaled-up synthesis?

  • Full factorial design : Vary factors (temperature, catalyst loading, solvent ratio) in a 2³ matrix to identify interactions affecting yield .
  • Response surface methodology (RSM) : Model non-linear relationships between variables (e.g., solvent polarity vs. enantiomeric excess) .

Methodological Frameworks

Q. How can theoretical frameworks guide the design of this compound derivatives for targeted applications?

  • Retrosynthetic analysis : Apply Corey’s logic to deconstruct target molecules into feasible precursors (e.g., imine + carbamate synthons) .
  • Hammett correlations : Quantify electronic effects of substituents on reaction rates to prioritize synthetic routes .

Q. What protocols ensure reproducibility in kinetic studies of carbamate hydrolysis?

  • Standardized buffers : Use USP-grade reagents and calibrate pH meters daily .
  • Internal standards : Spike reactions with deuterated analogs (e.g., D₃-acetonitrile) for LC-MS quantification .

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